5(S)-HETE lactone

Vue d'ensemble

Description

5(S)-HETE lactone is a metabolite of Rosuvastatin . It belongs to the class of organic compounds known as phenylpyrimidines . The IUPAC name of 5(S)-HETE lactone is N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-2-oxo-2H-pyran-6-yl)ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide .

Synthesis Analysis

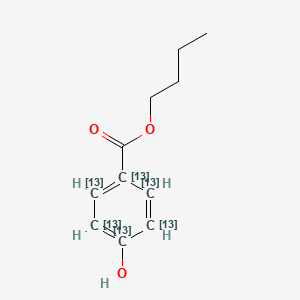

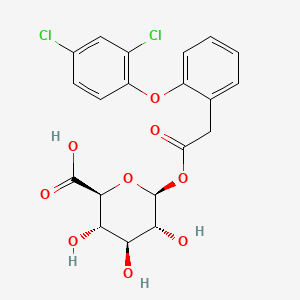

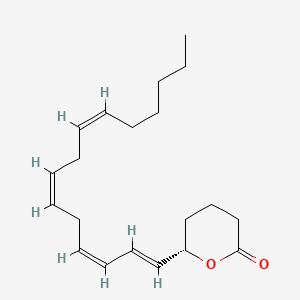

Lactones are cyclic organic esters of hydroxycarboxylic acids, usually formed by the reaction of a halogen atom or hydroxyl group with a carboxylic acid group present in the same molecule . Many methods adopted for ester synthesis can be applied for Lactone synthesis. Methods include Shiina macro-lactonization, nucleophilic abstraction, and Yamaguchi esterification .Molecular Structure Analysis

The molecular structure of 5(S)-HETE lactone includes a ring of two or more carbon atoms and one oxygen atom .Chemical Reactions Analysis

The reactions of lactones are almost similar to the reactions of esters . When a lactone along with a base (Sodium hydroxide) is heated, it hydrolyses into its parent compound . Lithium aluminium hydride reduces lactones to diols .Applications De Recherche Scientifique

Assay Development for 5-HETE : A study by Ogletree et al. (1982) developed a highly sensitive and selective assay for measuring 5-HETE in biological fluids, employing octadeuterated 5-HETE for stable isotope dilution measurements and quantitation via combined gas-liquid chromatography-mass spectrometry (GC–MS). This assay can be employed as an index of 5-lipoxygenation of arachidonic acid, which is significant for understanding the biological roles of 5-HETE (Ogletree et al., 1982).

Modulatory Actions on Arachidonic Acid Metabolism : Chang et al. (1985) investigated the effects of various hydroxyeicosatetraenoic acids (HETEs), including 5-HETE lactone, on the synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) by mouse resident peritoneal macrophages. Their findings indicate that monoHETEs exert modulatory actions on arachidonic acid metabolism, with different isomers of HETE differing quantitatively and qualitatively in their actions (Chang et al., 1985).

Synthesis of 5-HETE Lactone : Tao and Donaldson (1993) achieved the syntheses of racemic 5-HETE methyl ester and 5-HETE lactone from tricarbonyl [1-(methoxycarbonyl)pentadienyl]iron(1+) hexafluorophosphate. This synthesis demonstrates the feasibility of producing 5-HETE lactone in the laboratory, which is crucial for further experimental and potential therapeutic applications (Tao & Donaldson, 1993).

Activities of Human Serum Paraoxonase (PON1) and Rabbit Serum PON3 : A study by Teiber et al. (2003) found that human paraoxonase (PON1) can catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids and also hydrolyze over 30 different lactones. This study indicates that PON1 can lactonize the hydroxy acid form of its lactone substrates, such as 5-HETE lactone, suggesting that oxidized eicosanoids and docosanoids may be important physiological substrates for PON1 (Teiber et al., 2003).

Regulation of Free Fatty Acid Release : Research by Chang et al. (1985) showed that 5-HETE and other hydroxyeicosatetraenoic acids (HETEs) can inhibit platelet phospholipase A2 (PLA2) activity, suggesting a novel pharmacological action of HETEs on PLA2 which may have potential implications in the regulation of arachidonic acid metabolism (Chang et al., 1985).

Orientations Futures

Recent developments in plant genomics have enabled a comprehensive analysis of the medicinal potential of plants based on their gene repertoire . Genes of biosynthesis pathways can be discovered through comparative genomics and through integration of transcriptomic data . This could potentially lead to new discoveries and applications for compounds like 5(S)-HETE lactone.

Propriétés

IUPAC Name |

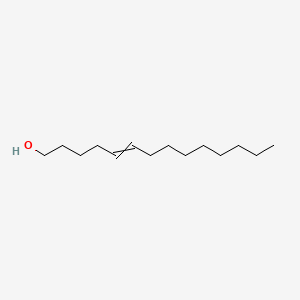

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017280 | |

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(S)-HETE lactone | |

CAS RN |

127708-42-3 | |

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.